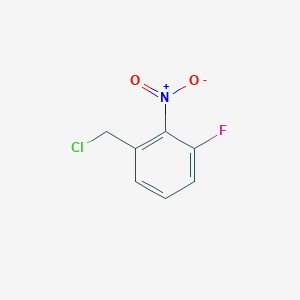
1-(Chloromethyl)-3-fluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a fluorine atom, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-fluoro-2-nitrobenzene typically involves the chloromethylation of 3-fluoro-2-nitrobenzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-3-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Reduction: The major product is 1-(Aminomethyl)-3-fluoro-2-nitrobenzene.
Oxidation: Oxidation products are less common but may include carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of fluorinated and nitro-substituted benzene derivatives on biological systems.
Industry: Used in the production of agrochemicals, dyes, and polymers due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-3-fluoro-2-nitrobenzene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The nitro group, being electron-withdrawing, can influence the reactivity of the compound by stabilizing the transition state and intermediates. The fluorine atom can also affect the compound’s reactivity and stability through its electronegativity and inductive effects.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-2-nitrobenzene: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
1-(Chloromethyl)-3-nitrobenzene: Similar structure but without the fluorine substitution, affecting its chemical properties.
1-(Bromomethyl)-3-fluoro-2-nitrobenzene: Bromine instead of chlorine, which can change the compound’s reactivity due to the different halogen properties.
Uniqueness: 1-(Chloromethyl)-3-fluoro-2-nitrobenzene is unique due to the combination of the chloromethyl, fluorine, and nitro groups on the benzene ring
Propriétés
Formule moléculaire |
C7H5ClFNO2 |
|---|---|
Poids moléculaire |
189.57 g/mol |
Nom IUPAC |
1-(chloromethyl)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 |
Clé InChI |
UYPQFFOMZPINFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


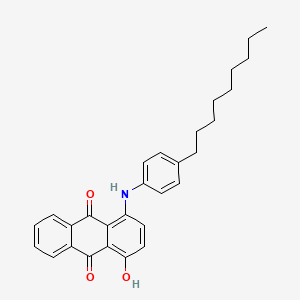
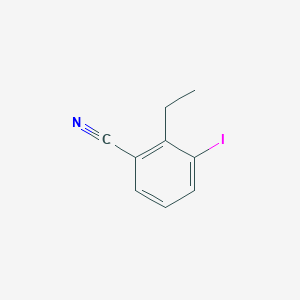
![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
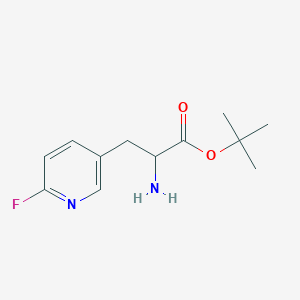
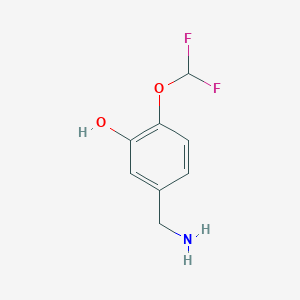
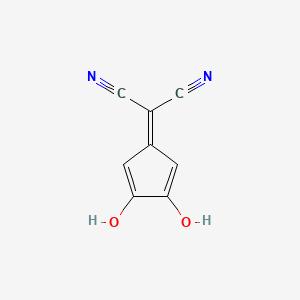
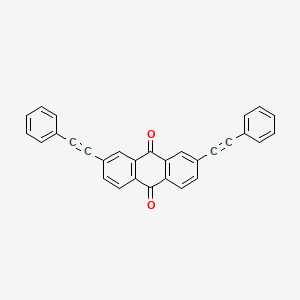
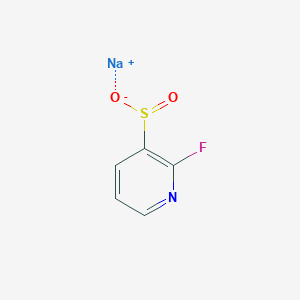

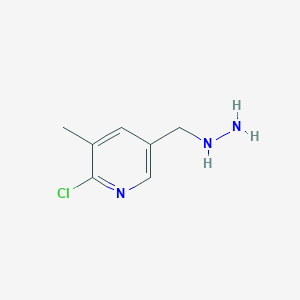

![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
